Summary of the Application: Anagrelide Impurity 5 is used in the pharmaceutical industry for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Anagrelide .
Methods of Application or Experimental Procedures: A novel, streamlined and highly selective isocratic liquid chromatographic method has been developed for the quantification of impurities present in anagrelide . Exceptional resolution between anagrelide and its impurities was accomplished utilizing a Waters Nova Pack C18 column (250 mm × 4.6 mm, 4 µm), employing a phosphate buffer with a pH of 4.4 as mobile phase A and a blend of acetonitrile and methanol with buffer in a 30:40:30 v/v/v ratio as mobile phase B .
Results or Outcomes: Rigorous validation was conducted to assess accuracy, precision, specificity, linearity and sensitivity. Validation studies have unequivocally established the HPLC method’s precision, specificity, rapidity, reliability and reproducibility . Linearity was ascertained for both anagrelide and its impurities, exceeding an R2 value of 0.95 . The limits of detection (LOD) and limit of quantitation (LOQ) were determined to be more than sufficient for precise estimation .
Summary of the Application: Anagrelide Impurity 5 is used in the pharmaceutical industry for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Anagrelide .
Methods of Application or Experimental Procedures: The compound is used in the preparation of standard solutions for the analysis of Anagrelide Hydrochloride . The standard stock solution is prepared by transferring USP Anagrelide Hydrochloride RS into a suitable volumetric flask, adding a small amount of 2 N hydrochloric acid and acetonitrile equivalent to fill about 80% of the final volume .
Results or Outcomes: The standard solution is used in the assay of Anagrelide Hydrochloride, which should contain NLT 98.0% and NMT 102.0% of anagrelide hydrochloride (C10H7Cl2N3O · HCl), calculated on the anhydrous basis .
2-Amino-5,6-dichloro-3,4-dihydroquinazoline is a chemical compound with the molecular formula C8H7Cl2N3. It features a quinazoline core structure, characterized by a bicyclic arrangement of a benzene ring fused to a pyrimidine ring, with two chlorine atoms and an amino group substituting at specific positions. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The mechanism of action of ADCH remains unclear. However, its structural features suggest potential interactions with biological targets. The amino group might enable hydrogen bonding with other molecules, while the chlorine atoms could contribute to lipophilicity, potentially affecting cellular uptake [].
Several synthesis methods have been explored for producing 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Common approaches include:
These methods aim to enhance yield and purity while minimizing environmental impact .
The applications of 2-amino-5,6-dichloro-3,4-dihydroquinazoline extend into various fields:
Its versatility makes it a valuable compound in both academic and industrial settings .
Interaction studies involving 2-amino-5,6-dichloro-3,4-dihydroquinazoline focus on its binding affinity with biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its pharmacodynamics and potential therapeutic applications .
Several compounds share structural similarities with 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Here is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Aminoquinazoline | Contains an amino group on the quinazoline core | Lacks chlorine substituents |
5-Chloro-2-aminoquinazoline | Contains one chlorine atom | Less halogenation compared to 2-amino-5,6-dichloro |
Anagrelide | A quinazoline derivative used for thrombocythemia | Different functional groups affecting activity |
6,7-Dichloroquinazolinone | Contains two chlorine atoms | More complex structure with different properties |
The presence of both chlorine atoms and the specific positioning of functional groups in 2-amino-5,6-dichloro-3,4-dihydroquinazoline contribute to its distinct chemical behavior and potential biological activities compared to these similar compounds .